molecular formula C9H18INO4 B1212031 Succinylmonocholine iodide CAS No. 14720-92-4

Succinylmonocholine iodide

Cat. No.: B1212031
CAS No.: 14720-92-4
M. Wt: 331.15 g/mol
InChI Key: JHJSYFCOIPGPHA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

This compound is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .

Biochemical Pathways

This compound is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .

Pharmacokinetics

The onset of this compound’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of this compound were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for this compound in plasma .

Result of Action

The primary result of this compound’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses this compound at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .

Biochemical Analysis

Biochemical Properties

Succinylmonocholine iodide plays a significant role in biochemical reactions, particularly in the context of neuromuscular activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cholinesterase, which hydrolyzes succinylcholine into this compound and choline . This compound further interacts with cholinergic receptors at the neuromuscular junction, leading to muscle relaxation . The interaction with cholinergic receptors is crucial for its function as a muscle relaxant.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily influences muscle cells by inducing neuromuscular blockade. This blockade occurs due to the binding of this compound to cholinergic receptors, leading to membrane depolarization and subsequent muscle paralysis . Additionally, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of cholinergic receptors . The compound’s effects on muscle cells are particularly significant in the context of anesthesia and surgical procedures.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholinergic receptors at the neuromuscular junction. Upon binding to these receptors, this compound induces a prolonged period of membrane depolarization, which prevents the normal repolarization of the muscle cell membrane . This sustained depolarization leads to muscle paralysis. The compound’s action is similar to that of acetylcholine, but with a longer duration due to its resistance to rapid hydrolysis by cholinesterase . This mechanism is essential for its use as a muscle relaxant during surgical procedures.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to gradual hydrolysis and degradation . Studies have shown that this compound can cause complete neuromuscular block for about 10 to 15 minutes and partial block for about 20 to 30 minutes in animal models . Long-term effects on cellular function have been observed, particularly in the context of repeated or prolonged exposure, which can lead to sustained muscle relaxation and potential respiratory paralysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces muscle relaxation without significant adverse effects . Higher doses can lead to severe respiratory paralysis and other toxic effects . For instance, doses higher than 5 mg per kg regularly cause respiratory paralysis in rabbits . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by cholinesterase enzymes. The primary pathway involves the hydrolysis of succinylcholine into this compound and choline, followed by further hydrolysis into succinic acid and choline . This metabolic pathway is crucial for the termination of the compound’s pharmacological action and its eventual elimination from the body . The efficiency of these metabolic processes can vary among individuals, leading to differences in the duration and intensity of the compound’s effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with cholinergic receptors and cholinesterase enzymes. The compound is distributed primarily in muscle tissues, where it exerts its neuromuscular blocking effects . It is transported to the neuromuscular junctions via the bloodstream and interacts with cholinergic receptors to induce muscle relaxation . The distribution of this compound is relatively rapid, allowing for quick onset of action during surgical procedures.

Subcellular Localization

This compound’s subcellular localization is primarily at the neuromuscular junctions, where it interacts with cholinergic receptors . This localization is essential for its function as a muscle relaxant. The compound does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action is through direct interaction with cholinergic receptors at the cell membrane . This subcellular localization ensures that this compound can effectively induce muscle relaxation during anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinylmonocholine iodide can be synthesized through the esterification of choline iodide with succinic anhydride. This reaction typically occurs in a melt at 140°C . Another method involves the esterification of 2-dimethylaminoethanol with acetic anhydride, followed by quaternation with methyl iodide . These methods yield this compound as a crystalline product that can be further purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of solvents like nitromethane to dissolve both choline chloride and succinic anhydride has been found effective in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Succinylmonocholine iodide undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are succinic acid and choline . These products are significant in both metabolic pathways and forensic analysis.

Properties

IUPAC Name

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSYFCOIPGPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5518-77-4 (Parent)
Record name Succinylmonocholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

331.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14720-92-4
Record name Succinylmonocholine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYLMONOCHOLINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?

A: Research indicates that this compound is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of this compound is negligible within a 2-hour observation period. []

Q2: How does the neuromuscular activity of this compound compare to Succinyldicholine dichloride in animal models?

A: Studies in cats have demonstrated that this compound, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.

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